n-(Sec-butyl)-3-(2-ethoxyphenyl)propanamide
Description
N-(Sec-butyl)-3-(2-ethoxyphenyl)propanamide is a propanamide derivative characterized by a sec-butyl group attached to the nitrogen atom and a 2-ethoxyphenyl substituent at the 3-position of the propanamide backbone. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ≈ 3.2) and a molecular weight of ~305 g/mol, which may influence its bioavailability and target interactions .
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-butan-2-yl-3-(2-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C15H23NO2/c1-4-12(3)16-15(17)11-10-13-8-6-7-9-14(13)18-5-2/h6-9,12H,4-5,10-11H2,1-3H3,(H,16,17) |
InChI Key |
RCBRUPKCFUNMBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CCC1=CC=CC=C1OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sec-butyl)-3-(2-ethoxyphenyl)propanamide typically involves the reaction of 2-ethoxybenzoyl chloride with sec-butylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Sec-butyl)-3-(2-ethoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
N-(Sec-butyl)-3-(2-ethoxyphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Sec-butyl)-3-(2-ethoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
Key Structural Features :
- N-(2-ethoxyphenyl) group : A common feature in compounds like 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)propanamide (7p, ) and N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (). The 2-ethoxyphenyl moiety may enhance aromatic interactions in target binding .
- Sec-butyl vs.
Table 1: Structural Comparison of Selected Propanamide Derivatives
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP) : The sec-butyl group likely increases logP compared to smaller alkyl chains (e.g., methyl or ethyl) but reduces it relative to aromatic substituents (e.g., benzimidazole in ). This balance may enhance membrane permeability without excessive metabolic clearance .
- Solubility : The 2-ethoxyphenyl group’s ether oxygen could improve aqueous solubility compared to purely hydrophobic analogs (e.g., tert-butyl derivatives in ) .
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